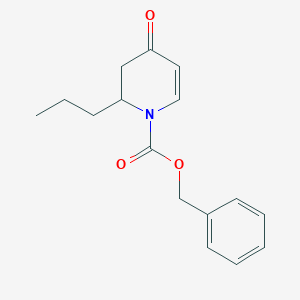

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWFGYZHYRYOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439004 | |

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145100-54-5 | |

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Mechanism of Action of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate: A Research Framework

An In-depth Technical Guide for Researchers

January 15, 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] While the classical mechanism of action for this class is the blockade of L-type calcium channels, leading to their extensive use in treating hypertension, the functional diversity of DHP derivatives is vast and continues to expand.[2][3] This guide focuses on a specific, less-characterized derivative, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate . Although direct mechanistic data for this compound is not available in current literature, its structural similarity to a wide array of active molecules provides a strong foundation for a guided investigation into its potential therapeutic activities.

This document serves as a technical whitepaper for researchers and drug development professionals. It is designed not as a static review, but as a proactive research framework. We will first synthesize the known biological activities of the broader dihydropyridine class to establish a landscape of potential mechanisms. Subsequently, we will propose a comprehensive, multi-step experimental strategy to systematically elucidate the specific mechanism of action for this compound. This guide provides detailed protocols and logical workflows, intended to empower researchers to efficiently navigate the path from a novel compound to a well-defined mechanism.

The Dihydropyridine Scaffold: A Legacy of Diverse Bioactivity

The dihydropyridine core is a versatile template that has been successfully exploited to develop treatments for a wide range of conditions.[4][5] An analysis of FDA-approved drugs reveals at least 95 pharmaceuticals containing a pyridine or dihydropyridine ring, highlighting their therapeutic importance.[4][5] While their role as cardiovascular agents is most prominent, the spectrum of activities is remarkably broad.

Primary Mechanism: L-Type Calcium Channel Blockade

The archetypal mechanism of action for many commercialized dihydropyridines, such as nifedipine and amlodipine, is the antagonism of L-type calcium channels.[2][6] By blocking the influx of calcium ions into vascular smooth muscle cells, these agents induce vasodilation, thereby lowering blood pressure.[2][7] This makes them a first-line treatment for hypertension.[3][7] The efficacy and safety of DHP calcium channel blockers (CCBs) in reducing the risk of stroke and other cardiovascular events are well-documented through numerous large-scale clinical trials.[7]

Emerging and Secondary Mechanisms of Action

Beyond calcium channel modulation, research has uncovered a plethora of other biological targets for DHP derivatives, suggesting that novel analogues may possess unique and potent activities.

-

Anticancer and Cytotoxic Properties: Several DHP derivatives exhibit significant antineoplastic activity.[8] Mechanisms include the reversal of multidrug resistance (MDR) in tumor cells, a phenomenon that renders many chemotherapies ineffective.[9] Some DHPs have also been shown to inhibit human DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells.[9] This suggests a potential for developing DHP-based compounds as adjuncts or alternatives in oncology.

-

Enzyme Inhibition: The DHP scaffold has proven to be an effective template for designing enzyme inhibitors targeting various pathways:

-

Cytochrome P450 (CYP) Enzymes: Certain DHPs can inhibit CYP3A4, a key enzyme in drug metabolism.[10] This property is crucial to consider for potential drug-drug interactions but can also be exploited for therapeutic benefit.

-

Tyrosinase: Novel DHP derivatives have been synthesized as potent inhibitors of tyrosinase, the primary enzyme responsible for melanin production.[11] Such compounds have applications in treating skin hyperpigmentation disorders.[11]

-

α-Glucosidase: Dihydropyrimidone derivatives, structurally related to DHPs, have shown potent α-glucosidase inhibitory activity, highlighting a potential avenue for developing new treatments for diabetes by controlling postprandial blood sugar.[12]

-

Dihydroorotate Dehydrogenase (DHODH): The structural similarity of the DHP ring to orotate has led to investigations into their role as inhibitors of DHODH, a key enzyme in the pyrimidine biosynthesis pathway of parasites like Schistosoma mansoni.[13]

-

-

Antimicrobial and Antiparasitic Activity: A growing body of evidence demonstrates the efficacy of DHP derivatives against a range of pathogens. They have shown activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria, including drug-resistant strains of M. tuberculosis.[8][14][15] Their potential as antischistosomal agents is also under active investigation.[13]

This diverse pharmacology underscores the rationale for investigating novel DHP structures like this compound. The addition of the 2-propyl group represents a chemical modification that could steer its activity away from the classical calcium channel target and towards one of these other established or even novel mechanisms.

Proposed Research Strategy for Mechanistic Elucidation

We propose a phased approach to systematically determine the biological activity and mechanism of action of this compound. This workflow is designed to be efficient, progressing from broad, high-level screening to specific, in-depth mechanistic studies.

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any significant biological activity. This phase focuses on cell-based phenotypic assays that can provide unbiased clues to the compound's function.

Experimental Protocol: Tier 1 Assay Panel

-

Compound Preparation:

-

Synthesize and purify this compound. Confirm identity and purity (>95%) via NMR, LC-MS, and HPLC.

-

Prepare a 10 mM stock solution in DMSO. Create a serial dilution plate for dose-response experiments.

-

-

Cytotoxicity Screening:

-

Rationale: To determine if the compound has anticancer potential and to establish a therapeutic window for other assays.

-

Method: Utilize a standard cell viability assay (e.g., MTT or CellTiter-Glo®) against a diverse panel of human cancer cell lines. The NCI-60 panel is a comprehensive option.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of compound concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

-

Add viability reagent and measure signal (absorbance or luminescence) using a plate reader.

-

Calculate IC50 values for each cell line.

-

-

-

Antimicrobial Screening:

-

Rationale: To test the broad-spectrum antimicrobial potential, a known activity of the DHP class.

-

Method: Perform a primary screen against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are common causes of multidrug-resistant infections.

-

Procedure:

-

In a 96-well plate, add a standardized inoculum of each bacterial species to broth media.

-

Add the test compound at one or two high concentrations (e.g., 64 µg/mL).

-

Incubate for 18-24 hours at 37°C.

-

Measure bacterial growth by optical density (OD600). A significant reduction in growth indicates a "hit".

-

-

Phase 2: Target Deconvolution and Validation

If Phase 1 yields a positive hit (e.g., selective cytotoxicity against leukemia cell lines or activity against S. aureus), Phase 2 aims to identify the specific molecular target responsible for this phenotype.

Table 1: Mapping Phenotypic Hits to Target-Specific Assays

| Phenotypic Hit from Phase 1 | Potential Mechanism Based on Literature | Proposed Tier 2 Assay |

| Broad Cytotoxicity | Topoisomerase Inhibition[9] | DNA Relaxation Assay (Topoisomerase I/II) |

| Selective Cytotoxicity | Specific Kinase Inhibition | KinaseGlo® Panel against relevant kinases |

| Reduced Blood Pressure (in vivo) | L-type Calcium Channel Blockade[2][6] | FLIPR® Calcium Flux Assay |

| Antibacterial Activity | Inhibition of essential bacterial enzymes | Minimum Inhibitory Concentration (MIC) testing |

| Antifungal Activity | Fungal enzyme or membrane disruption | MIC testing against pathogenic fungi |

| Skin Lightening Effect | Tyrosinase Inhibition[11] | Mushroom Tyrosinase Activity Assay |

| Antiparasitic Activity | DHODH Inhibition[13] | Recombinant SmDHODH Enzyme Inhibition Assay |

Experimental Protocol: Example - DNA Topoisomerase I Relaxation Assay

-

Rationale: To directly test if the compound's cytotoxic activity is due to the inhibition of Topoisomerase I, a known target for some DHPs.[9]

-

Method: This assay measures the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

-

Procedure:

-

Set up reactions containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and assay buffer.

-

Add this compound across a range of concentrations. Include a known inhibitor (e.g., camptothecin) as a positive control and a DMSO vehicle as a negative control.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and separate the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize. Inhibition is observed as a persistence of the supercoiled DNA band.

-

Phase 3: In-Depth Mechanistic Characterization

Once a primary molecular target is validated, this phase focuses on quantifying the interaction and understanding its downstream cellular consequences.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Rationale: To obtain quantitative data on the binding affinity (KD) and kinetics (kon, koff) of the compound to its validated protein target. This provides definitive proof of a direct interaction.

-

Method:

-

Immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Flow a series of concentrations of the test compound over the chip surface.

-

Measure the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding.

-

Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

-

Caption: Workflow for in-depth mechanistic validation.

Conclusion

This compound belongs to a chemical class with an exceptionally rich and diverse history in drug discovery. While its primary mechanism of action remains to be elucidated, the extensive pharmacology of related dihydropyridine derivatives provides a powerful roadmap for its investigation. The proposed research framework, progressing from broad phenotypic screening to specific biophysical and cellular characterization, offers a robust and efficient strategy for uncovering its therapeutic potential. By systematically exploring activities beyond the classical role of calcium channel blockade, researchers may identify novel and potent activities in areas such as oncology, infectious disease, or metabolic disorders. This structured approach is critical for unlocking the full potential of this promising compound and contributing to the next generation of dihydropyridine-based therapeutics.

References

- Vertex AI Search. (2024). Synthesis and significance of 1,4-dihydropyridine drug analogs.

- PubMed. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chem Biol Drug Des, 70(4), 337-46.

- Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- National Institutes of Health. (2024). Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors.

- National Institutes of Health. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- RSC Advances. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.

- PubMed. (2011). Different Effects of Dihydropyridine Calcium Channel Antagonists on CYP3A4 Enzyme of Human Liver Microsomes.

- Wikipedia. (n.d.). Dihydropyridine calcium channel blockers.

- ScholarWorks @ UTRGV. (n.d.). Dihydropyridines as Calcium Channel Blockers: An Overview.

- PubMed Central. (n.d.).

- Ingenta Connect. (2021). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Privileged Scaffolds in Medicinal Chemistry.

- MDPI. (n.d.). Antischistosomal Activity of 1,4-Dihydropyridines.

- National Institutes of Health. (2024).

- Fluorochem. (n.d.). BENZYL 4-OXO-3,4-DIHYDROPYRIDINE-1(2H)

- European Cardiology Review. (n.d.).

- Acros Pharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)

- PubChem. (n.d.). benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)

- ChemicalBook. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- PubChem. (n.d.). Benzyl 3,4-dihydropyridine-1(2H)

- PubMed. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2025). (PDF)

- RSC Publishing. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.

- BOC Sciences. (n.d.). Benzyl 2-iso-propyl-4-oxo-3,4-dihydropyridine-1(2H)

- Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- ResearchGate. (2025).

- Alchem Pharmtech. (n.d.). CAS 185847-84-1 | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al. [scholarworks.utrgv.edu]

- 3. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 7. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]

- 8. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring dihydropyrimidone derivatives as modulators of carbohydrate catabolic enzyme to mitigate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related analog, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, to infer and discuss the expected characteristics of the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this heterocyclic compound's behavior and outlining robust protocols for its empirical characterization.

Introduction and Structural Elucidation

This compound belongs to the class of N-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. The core structure features a dihydropyridine ring system, a common motif in pharmacologically active molecules. The presence of a carbamate protecting group (benzyl carboxylate) and a propyl substituent at the 2-position are expected to significantly influence its steric and electronic properties, thereby affecting its reactivity, solubility, and interaction with biological targets.

Due to the scarcity of published data on the title compound, this guide will draw comparisons with its parent analog, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 185847-81-1). The addition of a propyl group at the C-2 position introduces a chiral center, suggesting that the compound can exist as a racemic mixture of enantiomers.

Physicochemical Properties

The introduction of a 2-propyl group to the dihydropyridine ring is anticipated to alter the physical properties observed in the unsubstituted analog. The following table summarizes the available data for the analog and provides predicted values for the target compound.

| Property | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analog) | This compound (Target Compound - Predicted) |

| Molecular Formula | C₁₃H₁₃NO₃[1] | C₁₆H₁₉NO₃ |

| Molecular Weight | 231.25 g/mol [1] | 273.33 g/mol |

| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1][2] | This compound |

| CAS Number | 185847-84-1[1][2][3] | Not available |

| Appearance | Solid, powder[2][3] | Likely a solid or viscous oil at room temperature. |

| Melting Point | 72-73 °C[2][3][4][5] | Expected to be similar or slightly lower than the analog. |

| Boiling Point | 382.2±42.0 °C (Predicted)[3][5] | Expected to be higher due to increased molecular weight. |

| Density | 1.245±0.06 g/cm³ (Predicted)[3][5] | Expected to be similar to the analog. |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| pKa | -4.31±0.20 (Predicted)[4][5] | Expected to be in a similar range. |

Expert Insights: The propyl group, being an electron-donating alkyl group, may subtly influence the electron density of the dihydropyridine ring. However, its primary impact on physical properties will be through an increase in molecular weight and van der Waals forces, leading to an anticipated increase in the boiling point. The introduction of a chiral center also opens the possibility of separating enantiomers, which may exhibit different crystalline forms and melting points.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the enone system within the dihydropyridine ring, the carbamate linkage, and the aromatic benzyl group.

-

Enone System: The α,β-unsaturated ketone is susceptible to nucleophilic addition at the β-position (Michael addition). It can also undergo reactions at the carbonyl group, such as reduction to the corresponding alcohol.

-

Carbamate Group: The N-Cbz (carbobenzyloxy) group is a common protecting group for amines. It is stable to many reaction conditions but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which would yield the unprotected dihydropyridinone.

-

Allylic Position: The C-2 proton is adjacent to a double bond and a nitrogen atom, making it potentially acidic and amenable to deprotonation under strong basic conditions, which could lead to isomerization or other rearrangements.

Experimental Protocols for Characterization

To empirically determine the physicochemical properties of this compound, a series of standard analytical techniques should be employed.

Synthesis and Purification Workflow

A plausible synthetic route would involve the modification of a pre-formed dihydropyridinone or a multi-component reaction. A generalized workflow for synthesis and purification is depicted below.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (δ 7.2-7.4), a singlet for the benzylic CH₂ (δ ~5.2), signals for the propyl group (a triplet and two multiplets), and protons of the dihydropyridine ring. The proton at the chiral C-2 center would likely appear as a multiplet.

-

¹³C NMR: Characteristic signals would include the carbonyl carbon of the ketone (δ ~190-200 ppm), the carbamate carbonyl (δ ~155 ppm), aromatic carbons, and aliphatic carbons of the propyl group and the dihydropyridine ring.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 274.1438.

Infrared (IR) Spectroscopy:

-

Key vibrational bands would include a strong C=O stretch for the ketone (~1680 cm⁻¹), another strong C=O stretch for the carbamate (~1700 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretching for the enone system.

Purity and Physical Properties Determination

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient) should be developed to assess purity.

Melting Point:

-

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Solubility:

-

Quantitative solubility can be determined in various solvents (e.g., water, PBS, ethanol, DMSO) using methods such as the shake-flask method followed by HPLC or UV-Vis quantification.

Logical Relationship for Compound Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of a novel compound like this compound.

Caption: Logical workflow for the characterization of a novel chemical entity.

Conclusion

References

-

PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

-

Alchemist-pharm. This compound. [Link]

-

PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

-

Acros Pharmatech. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

-

Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

Sources

- 1. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS#: 185847-84-1 [m.chemicalbook.com]

- 4. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate [acrospharma.co.kr]

- 5. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide leverages information on structurally similar analogs, particularly the isopropyl and unsubstituted counterparts, to provide a robust framework for its study. This document covers chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic characteristics, and a discussion of its potential applications in drug discovery, grounded in the established biological activity of the dihydropyridinone scaffold.

Introduction and Core Compound Identification

The dihydropyridinone moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. These structures exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antibacterial properties. The title compound, this compound, is an N-carboxybenzyl protected 2-propyl substituted dihydropyridinone. The strategic placement of the propyl group at the 2-position is anticipated to influence the molecule's steric and electronic properties, potentially modulating its biological activity and metabolic stability.

A definitive CAS number for this compound is not readily found in major chemical databases. However, key identifiers for closely related analogs are available and provide a critical reference point.

Table 1: Identifiers of this compound and Key Analogs

| Identifier | Target Compound (Propyl) | Isopropyl Analog | Unsubstituted Analog |

| IUPAC Name | This compound | benzyl 4-oxo-2-isopropyl-3,4-dihydropyridine-1(2H)-carboxylate | benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate[1] |

| CAS Number | Not Assigned | 248919-73-5 | 185847-84-1[1] |

| Molecular Formula | C16H19NO3 | C16H19NO3 | C13H13NO3[1] |

| Molecular Weight | 273.33 g/mol | 273.33 g/mol | 231.25 g/mol [1] |

| InChIKey | (Predicted) | BSLWZNQANNVSBF-UHFFFAOYSA-N | OAKHYPNVCUHASC-UHFFFAOYSA-N[1] |

Physicochemical and Predicted Properties

The physicochemical properties of the target compound are predicted based on its structure and data from its close analogs. These properties are crucial for understanding its solubility, membrane permeability, and potential for formulation.

Table 2: Physicochemical Properties

| Property | Target Compound (Propyl) - Predicted | Isopropyl Analog Data | Unsubstituted Analog Data |

| XLogP3 | ~2.5 | 2.4 | 1.2[1] |

| Hydrogen Bond Donors | 0 | 0 | 0[1] |

| Hydrogen Bond Acceptors | 3 | 3 | 3[1] |

| Rotatable Bonds | 4 | 4 | 3[1] |

| Topological Polar Surface Area | 46.6 Ų | 46.6 Ų | 46.6 Ų[1] |

| Melting Point | Solid, likely 70-80 °C | Solid | 72-73 °C[2] |

| Boiling Point | >380 °C (Predicted) | Not Available | 382.2±42.0 °C (Predicted)[2] |

| Density | ~1.2 g/cm³ (Predicted) | Not Available | 1.245±0.06 g/cm³ (Predicted)[2] |

Proposed Synthesis and Experimental Protocol

The synthesis of 2-alkyl substituted 4-oxodihydropyridines can be approached through several established methodologies. A plausible and efficient route for the target compound involves a multi-component reaction, which offers advantages in terms of atom economy and operational simplicity. The proposed synthesis is an adaptation of known procedures for similar heterocyclic systems.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The key disconnection breaks the dihydropyridinone ring to reveal a β-amino ester and an α,β-unsaturated ketone, which can be formed from simpler starting materials.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis involves the initial formation of a β-enamino ester from benzyl acetoacetate and ammonia. In parallel, an α,β-unsaturated ketone is prepared. The key step is the condensation of these two intermediates to form the dihydropyridinone ring, followed by N-protection. A more direct approach, however, would be a one-pot reaction as detailed in the protocol below.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol describes a plausible one-pot synthesis of the dihydropyridinone core followed by N-protection.

Materials:

-

Butyraldehyde

-

Benzyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Benzyl chloroformate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hantzsch-type Dihydropyridine Synthesis:

-

To a solution of butyraldehyde (1 equivalent) and benzyl acetoacetate (1 equivalent) in ethanol, add ammonium acetate (1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate 2-propyl-6-methyl-1,4-dihydropyridine-3-carboxylate-5-one.

-

-

N-Carboxybenzyl Protection:

-

Dissolve the purified dihydropyridine intermediate (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of benzyl chloroformate (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

-

Spectroscopic Characterization (Predicted)

As experimental data for the title compound is not available, the following spectroscopic characteristics are predicted based on the analysis of its structure and data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

-

δ 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group.

-

δ 6.90 (d, 1H): Olefinic proton at C5.

-

δ 5.25 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ 5.05 (d, 1H): Olefinic proton at C6.

-

δ 4.60 (m, 1H): Chiral proton at C2.

-

δ 2.50 (dd, 1H) & 2.70 (dd, 1H): Methylene protons at C3.

-

δ 1.40-1.60 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).

-

δ 1.20-1.35 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).

-

δ 0.90 (t, 3H): Methyl protons of the propyl group.

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

-

δ 195.0: Carbonyl carbon (C4).

-

δ 168.0: Carbamate carbonyl carbon.

-

δ 150.0: Olefinic carbon (C6).

-

δ 135.5: Quaternary aromatic carbon of the benzyl group.

-

δ 128.0-129.0 (multiple signals): Aromatic carbons of the benzyl group.

-

δ 105.0: Olefinic carbon (C5).

-

δ 68.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ 60.0: Chiral carbon (C2).

-

δ 42.0: Methylene carbon (C3).

-

δ 35.0: Methylene carbon of the propyl group.

-

δ 18.0: Methylene carbon of the propyl group.

-

δ 13.5: Methyl carbon of the propyl group.

Mass Spectrometry (Predicted)

-

ESI-MS (+ve mode): Expected [M+H]⁺ at m/z 274.14, [M+Na]⁺ at m/z 296.12.

-

Fragmentation Pattern: Key fragments would likely arise from the loss of the benzyl group (C₇H₇, 91 Da) and subsequent fragmentation of the dihydropyridinone ring.

Infrared (IR) Spectroscopy (Predicted)

-

~2960 cm⁻¹: C-H stretching (aliphatic).

-

~1710 cm⁻¹: C=O stretching (carbamate).

-

~1650 cm⁻¹: C=O stretching (α,β-unsaturated ketone).

-

~1600 cm⁻¹: C=C stretching (alkene and aromatic).

-

~1230 cm⁻¹: C-O stretching (ester).

Applications and Relevance in Drug Discovery

The dihydropyridinone scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.

Caption: Biological activities associated with the dihydropyridinone core.

-

Anticancer Activity: Many dihydropyridinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key kinases and interference with microtubule dynamics.

-

Anti-inflammatory Effects: This class of compounds has been shown to modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

-

Antimicrobial Properties: The scaffold has been explored for the development of novel antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.

The introduction of a 2-propyl group in the title compound is a rational design strategy to enhance lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, the chiral center at the 2-position introduces the possibility of stereoisomers with distinct biological activities and pharmacokinetic profiles, offering an avenue for further optimization.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. While a dedicated CAS number and extensive experimental data are currently lacking, this technical guide provides a comprehensive framework based on the well-documented chemistry and biology of its close structural analogs. The proposed synthetic route is robust and adaptable, and the predicted spectroscopic data offer a solid foundation for the characterization of this compound. Given the diverse biological activities associated with the dihydropyridinone core, this molecule warrants further investigation by researchers in medicinal chemistry and drug discovery.

References

- (Reference to a review on the synthesis of dihydropyridinones - to be added

-

PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Available from: [Link]

- (Reference to a review on the biological activities of dihydropyridinones - to be added

-

Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Dihydropyridine Derivatives

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and development of dihydropyridine (DHP) derivatives, a cornerstone class of cardiovascular therapeutics. From their serendipitous discovery in the 1960s to the development of fourth-generation agents, this document details the pivotal moments in their evolution. We will delve into the foundational Hantzsch synthesis, the elucidation of their mechanism of action as L-type calcium channel blockers, and the intricate structure-activity relationships that have guided the design of safer and more effective drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,4-dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] While best known for their profound impact on the management of cardiovascular diseases such as hypertension and angina, the therapeutic applications of DHP derivatives are continually expanding, with research exploring their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][3][4] This guide will trace the fascinating journey of these molecules from a laboratory curiosity to a mainstay of modern medicine.

The Serendipitous Discovery of a New Class of Cardiovascular Drugs

The story of dihydropyridines begins in the 1960s, a period of intense research and development by pharmaceutical companies to discover novel coronary vasodilators for the treatment of angina pectoris.[5] In 1966, scientists at the German pharmaceutical company Bayer synthesized a new compound, nifedipine (initially designated BAY a1040), as part of this effort.[6][7]

Early preclinical studies quickly revealed its potent vasodilatory effects. Japanese investigators played a crucial role in its early development; Professor Hashimoto demonstrated that nifedipine could significantly increase coronary blood flow even at very low doses, and Professor Kimura found it to be highly effective in preventing anginal attacks, particularly in variant angina.[7] A key observation in these early trials was that nifedipine also lowered blood pressure in patients with angina.[7] This finding, further investigated by Professor Murakami, established the role of nifedipine in the treatment of hypertension.[7] Nifedipine was patented in 1967 and received its first approval for use in the United States in 1981.[6] As the prototype L-type calcium (Ca2+) channel antagonist, nifedipine has been instrumental in understanding the pathophysiological roles of Ca2+ channels in cardiovascular disorders.[7]

The Chemical Foundation: Hantzsch Dihydropyridine Synthesis

The archetypal synthesis of the 1,4-dihydropyridine core is the Hantzsch synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881.[8] This reaction remains one of the most straightforward and widely used methods for preparing DHP derivatives.[9] The classical Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[8][10]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of intermediates. While several pathways have been proposed, a widely accepted mechanism involves the following key steps:[9]

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

-

Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to produce a β-enamino ester.

-

Michael Addition: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine.

-

Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

The following protocol is a representative example of the Hantzsch synthesis.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Reflux condenser and heating mantle

-

Stir plate and magnetic stir bar

-

Crystallization dish

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Self-Validation: The purity of the synthesized compound can be confirmed by determining its melting point and comparing it to the literature value. Further characterization can be performed using spectroscopic methods such as IR and NMR.

Modern Advancements in Hantzsch Synthesis

While the classical Hantzsch synthesis is robust, it can suffer from long reaction times and the use of organic solvents.[11] Modern research has focused on developing more efficient and environmentally friendly protocols. These include the use of microwave irradiation to accelerate the reaction, catalyst-free synthesis in water, and the use of green solvents like glycerol or polyethylene glycol.[8][9][11][12]

Mechanism of Action: Unraveling the Role of L-type Calcium Channels

Dihydropyridine derivatives exert their therapeutic effects by acting as L-type calcium channel blockers.[3][13] These voltage-gated calcium channels are crucial for regulating the influx of calcium ions into smooth muscle cells of the blood vessels and, to a lesser extent, cardiac muscle cells.[3][14]

Physiological Role of L-type Calcium Channels

In vascular smooth muscle, the influx of calcium through L-type channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[15][16] In the heart, calcium influx is essential for myocardial contraction and the propagation of electrical signals through the sinoatrial (SA) and atrioventricular (AV) nodes.[16]

Modulation by Dihydropyridines

Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, causing a conformational change that inhibits the influx of calcium into the cell.[14][15] This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[15][17] Dihydropyridines are generally more selective for vascular smooth muscle than for cardiac muscle, which is why they are primarily used as antihypertensive agents rather than for controlling heart rate.[13][14]

Structure-Activity Relationship (SAR) Studies: From Nifedipine to Modern Derivatives

Intensive SAR studies on the 1,4-dihydropyridine scaffold have been crucial for the development of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.[18][19] Key structural features that influence the activity of these compounds have been identified.

Key Structural Requirements for Activity

-

1,4-Dihydropyridine Ring: The DHP ring is essential for activity.

-

Aryl Group at C4: An aryl group, typically a substituted phenyl ring, at the 4-position is critical for optimal activity.[18][19] The nature and position of the substituent on this ring significantly affect potency and selectivity.

-

Ester Groups at C3 and C5: Ester groups at the 3- and 5-positions are generally the most effective for calcium channel blocking activity.[18][19]

-

Substituents at C2 and C6: Small alkyl groups, such as methyl groups, at the 2- and 6-positions are generally preferred.

Summary of Substituent Effects on DHP Activity

| Position | Substituent Type | Impact on Activity |

| N1 | Unsubstituted (N-H) | Generally required for optimal activity. |

| C2, C6 | Small alkyl groups (e.g., -CH3) | Enhances activity. |

| C3, C5 | Ester groups | Crucial for activity; modifications affect pharmacokinetics.[20] |

| C4 | Substituted Phenyl Ring | Essential for activity; ortho or meta substituents often increase potency.[18] |

The Generations of Dihydropyridines

The evolution of dihydropyridine calcium channel blockers is often categorized into generations, each representing an improvement in clinical efficacy and safety.[21][22][23]

-

First Generation (e.g., Nifedipine): These agents are characterized by a short duration of action and a rapid onset of vasodilation.[21][23] This can lead to reflex tachycardia and other adverse effects.[21]

-

Second Generation (e.g., Slow-release Nifedipine, Felodipine): This generation includes slow-release formulations of first-generation drugs and new compounds with improved pharmacokinetic profiles.[21] They provide better control of blood pressure and reduce some of the adverse effects associated with the first generation.[21]

-

Third Generation (e.g., Amlodipine): These drugs have a longer half-life, allowing for once-daily dosing, and exhibit more stable pharmacokinetics.[21][22] They are also less cardioselective and are generally well-tolerated.[21]

-

Fourth Generation (e.g., Lercanidipine, Lacidipine): These are highly lipophilic compounds that provide stable activity, a further reduction in adverse effects, and a broader therapeutic spectrum.[21][22]

Therapeutic Applications and Future Directions

Dihydropyridine derivatives are widely used for the management of cardiovascular diseases, including:

The versatility of the DHP scaffold has led to the exploration of its use in a wide range of other diseases.[25] Research is ongoing to develop new DHP derivatives with enhanced selectivity for different calcium channel subtypes and for novel therapeutic targets.[26][27] The unique properties of this privileged structure ensure that dihydropyridines will remain an active and fruitful area of research in medicinal chemistry for the foreseeable future.

Conclusion

The discovery and development of dihydropyridine derivatives represent a landmark achievement in cardiovascular pharmacology. From the initial synthesis of nifedipine to the sophisticated design of fourth-generation agents, the journey of these molecules has been driven by a deep understanding of their chemistry, mechanism of action, and structure-activity relationships. As our knowledge of the physiological roles of calcium channels continues to expand, so too will the therapeutic potential of this remarkable class of compounds.

References

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

PubMed. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. 2023. Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

ResearchGate. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. 2025. Available from: [Link]

-

Wikipedia. Nifedipine. Available from: [Link]

-

ResearchGate. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Available from: [Link]

-

Semantic Scholar. Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Available from: [Link]

-

SpringerLink. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available from: [Link]

-

PubMed. Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. 1989. Available from: [Link]

-

BuzzRx. How Do Dihydropyridine Calcium Channel Blockers Work?. 2022. Available from: [Link]

-

RxList. HOW DO DIHYDROPYRIDINE CALCIUM CHANNEL BLOCKERS WORK?. 2021. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Available from: [Link]

-

Organic Chemistry Portal. Dihydropyridine synthesis. Available from: [Link]

-

Wikipedia. Calcium channel blocker. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Available from: [Link]

-

Royal Society of Chemistry. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. 2022. Available from: [Link]

-

Wikipedia. Dihydropyridine calcium channel blockers. Available from: [Link]

-

PubMed. [Dihydropyridines from the first to the fourth generation: better effects and safety]. 2003. Available from: [Link]

-

Cleveland Clinic. Calcium Channel Blockers. Available from: [Link]

-

ResearchGate. Evolution of dihydropyridine calcium antagonists for improved clinical efficacy and tolerability. Available from: [Link]

-

MedCrave. Dihydropyridines as Calcium Channel Blockers: An Overview. 2017. Available from: [Link]

-

YouTube. Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. 2020. Available from: [Link]

-

Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. 2021. Available from: [Link]

-

ResearchGate. [Dihydropyridines from the first to the fourth generation: better effects and safety]. Available from: [Link]

-

ResearchGate. Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). New generations of dihydropyridines for treatment of hypertension. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Discovery and Development of Calcium Channel Blockers. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. 2024. Available from: [Link]

-

PubMed. [Nifedipine: a novel vasodilator]. 2006. Available from: [Link]

-

Patsnap. Nifedipine - Drug Targets, Indications, Patents. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. 2024. Available from: [Link]

-

ACS Publications. Development in dihydropyridine chemistry. 1982. Available from: [Link]

-

MDPI. Antischistosomal Activity of 1,4-Dihydropyridines. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Available from: [Link]

-

PubMed. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Available from: [Link]

-

MDPI. A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. 2021. Available from: [Link]

-

NHS. About nifedipine. 2022. Available from: [Link]

Sources

- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nifedipine - Wikipedia [en.wikipedia.org]

- 7. [Nifedipine: a novel vasodilator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 14. buzzrx.com [buzzrx.com]

- 15. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Study of the structure-activity relationships of new dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Dihydropyridines from the first to the fourth generation: better effects and safety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 24. About nifedipine - NHS [nhs.uk]

- 25. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate and its Structural Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, famously represented by the L-type calcium channel blockers used in treating cardiovascular diseases. This technical guide delves into a specific, yet underexplored, subclass: benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate and its structural analogs. We will navigate the synthetic landscape, dissect structure-activity relationships (SAR), and propose detailed experimental protocols for their synthesis and characterization. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this unique chemical space.

Introduction: The Architectural Significance of the N-Alkoxycarbonyl-4-oxodihydropyridine Core

The classical 1,4-dihydropyridine (DHP) structure, exemplified by drugs like nifedipine and amlodipine, is characterized by a C4-aryl substituent and ester groups at C3 and C5, which are critical for their potent calcium channel blocking activity.[1][2] The focus of this guide, however, is on a less conventional dihydropyridine architecture: the N-alkoxycarbonyl-4-oxodihydropyridine core.

The introduction of a carbonyl group at the C4 position and a carbamate functionality on the ring nitrogen fundamentally alters the electronic and conformational properties of the dihydropyridine ring. This modification shifts the focus from the classical Hantzsch dihydropyridine synthesis towards strategies involving N-protected 4-piperidone intermediates.[3][4] The benzyl carbamate (Cbz) group, in particular, offers a versatile protecting group that can be readily removed or modified, providing a handle for further chemical exploration. The 2-propyl substituent introduces a lipophilic element that can influence membrane permeability and interactions with hydrophobic pockets of target proteins.

This guide will explore the synthesis of these unique structures, analyze the potential impact of structural modifications on biological activity, and provide actionable protocols for their preparation and evaluation.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of this compound and its analogs is not a one-size-fits-all process. The choice of synthetic route is dictated by the availability of starting materials, desired scale, and the specific analog to be prepared. Here, we present a logical workflow for the synthesis, emphasizing the rationale behind each step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards an N-benzyl-protected 2-propyl-4-piperidone as a key intermediate. This intermediate can be accessed through several routes, with the choice depending on the desired complexity and stereochemical control.

Caption: Retrosynthetic analysis of the target compound.

Key Synthetic Pathways

This is a robust and often preferred method for constructing the core piperidone ring.

-

Formation of N-substituted-4-piperidone: A primary amine, such as benzylamine, can undergo a cyclization reaction with a suitable dielectrophile like 1,5-dichloro-3-pentanone to yield the N-benzyl-4-piperidone.[4] This method is advantageous due to its directness and relatively mild reaction conditions.

-

α-Alkylation: The resulting N-benzyl-4-piperidone can then be subjected to α-alkylation to introduce the 2-propyl group. This is typically achieved by forming the enolate with a strong base (e.g., LDA) followed by quenching with an alkyl halide (e.g., 1-iodopropane).

An alternative strategy involves the Dieckmann condensation of a diester precursor.

-

Formation of the Diester: This involves the reaction of a primary amine with two equivalents of an appropriate acrylate ester.

-

Intramolecular Cyclization: The resulting diester undergoes an intramolecular Dieckmann condensation in the presence of a strong base (e.g., sodium ethoxide) to form the β-ketoester, which upon hydrolysis and decarboxylation yields the desired N-substituted 4-piperidone.[5]

Introduction of Unsaturation

Once the substituted N-benzyl-4-piperidone is in hand, the final step is the introduction of the double bond to form the 3,4-dihydropyridine ring. This can be achieved through various oxidation or dehydrogenation methods. A common approach is the introduction of a leaving group at the α-position (e.g., via bromination) followed by elimination.

Structure-Activity Relationships (SAR): A Predictive Framework

While specific biological data for this compound is not extensively reported in publicly available literature, we can extrapolate potential SAR based on related dihydropyridine and piperidine scaffolds.

| Position | Modification | Predicted Impact on Activity | Rationale |

| N1 | Variation of the benzyl group (e.g., substituted benzyl, other alkyl/aryl groups) | High | The N-substituent can significantly influence the overall lipophilicity, metabolic stability, and potential interactions with the target protein. A bulky substituent may provide better target engagement. |

| C2 | Variation of the alkyl chain length (e.g., ethyl, butyl, iso-propyl) | Moderate to High | The size and lipophilicity of the C2 substituent can modulate the compound's pharmacokinetic properties and its fit within a binding pocket.[2] |

| C4-Oxo | Reduction to hydroxyl, or conversion to other functional groups | High | The 4-oxo group is a key feature. Its modification would drastically alter the electronic nature and hydrogen bonding capabilities of the molecule, likely leading to a different pharmacological profile. |

| C5/C6 | Introduction of substituents | Moderate | Substitution on the dihydropyridine ring can influence the molecule's conformation and electronic properties, potentially fine-tuning its activity and selectivity. |

Table 1: Predicted Structure-Activity Relationships for this compound Analogs.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for related compounds and should be optimized for specific substrates.

General Workflow

Caption: General synthetic workflow.

Protocol 1: Synthesis of N-Benzyl-4-piperidone

Materials:

-

Benzylamine

-

1,5-dichloro-3-pentanone

-

Potassium carbonate

-

Acetonitrile

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add a solution of 1,5-dichloro-3-pentanone (1.1 eq) in acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Propylation of N-Benzyl-4-piperidone

Materials:

-

N-Benzyl-4-piperidone

-

Lithium diisopropylamide (LDA)

-

1-Iodopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for reactions under inert atmosphere

Procedure:

-

Prepare a solution of LDA in anhydrous THF at -78 °C.

-

Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound

Materials:

-

N-Benzyl-2-propyl-4-piperidone

-

N-Bromosuccinimide (NBS)

-

AIBN (catalyst)

-

Carbon tetrachloride

-

Triethylamine

-

Standard glassware for reflux

Procedure:

-

To a solution of N-benzyl-2-propyl-4-piperidone (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude α-bromo intermediate.

-

Dissolve the crude intermediate in a suitable solvent and add triethylamine (1.5 eq).

-

Stir the reaction at room temperature until the elimination is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Potential Biological Activities and Therapeutic Applications

Given the structural similarities to known bioactive molecules, this class of compounds could exhibit a range of pharmacological activities.

-

CNS Activity: N-benzyl piperidine derivatives have been investigated as potential agents for Alzheimer's disease, acting as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[6] The lipophilic nature of the 2-propyl group and the N-benzyl moiety may facilitate blood-brain barrier penetration.

-

Antimicrobial Activity: The piperidin-4-one scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[7]

-

Ion Channel Modulation: While differing from classical 1,4-DHPs, the dihydropyridine core suggests a potential for interaction with various ion channels. The specific substitution pattern would likely confer a unique selectivity profile compared to traditional calcium channel blockers.[1][8]

Conclusion and Future Directions

The structural framework of this compound and its analogs represents a compelling area for medicinal chemistry exploration. This guide has provided a comprehensive overview of the synthetic strategies, potential structure-activity relationships, and detailed experimental protocols to facilitate further research.

Future work should focus on the synthesis of a diverse library of analogs with variations at the N1 and C2 positions. Systematic biological screening of these compounds against a panel of targets, including CNS receptors, microbial strains, and various ion channels, will be crucial to unlocking their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding utility of the dihydropyridine scaffold in drug discovery.

References

- (No author given). Synthesis of N-Boc 4-piperidone. ChemicalBook. (2022-05-17).

- (No author given). Synthesis of 4-piperidones. Organic Chemistry Portal.

- (No author given). CN102731369A - Synthesis method for N-substituted-4-piperidone.

- (No author given).

- (No author given). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central.

- (No author given). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- (No author given). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C.

- (No author given). Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors. Ewha Womans University.

- (No author given). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. (2023-01-21).

- (No author given). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- (No author given).

- (No author given). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed - NIH.

- (No author given). New generations of dihydropyridines for treatment of hypertension. PMC - PubMed Central.

- (No author given). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC - NIH. (2012-10-11).

- (No author given).

- (No author given). Novel vanilloid receptor-1 antagonists: 2.

- (No author given). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2025-08-06).

Sources

- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Piperidone synthesis [organic-chemistry.org]

- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 5. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Deconvolution of Therapeutic Targets for Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Executive Summary

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone of medicinal chemistry, renowned for producing highly successful cardiovascular drugs.[1] However, the therapeutic potential of this versatile structure extends far beyond its classical role as an L-type calcium channel blocker.[2][3] This guide focuses on a specific, novel analogue, Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate (referred to herein as BOPDC), to delineate a comprehensive strategy for identifying and validating its potential therapeutic targets. While no direct biological activity for BOPDC has been published, its structural features suggest possibilities for novel pharmacology. This document provides a logical, technically-grounded framework for researchers to systematically uncover the mechanism of action and therapeutic applications of BOPDC and similar novel chemical entities, moving from hypothesis-driven approaches to unbiased, proteome-wide screening and rigorous biophysical validation.

Introduction: The Dihydropyridine Scaffold and the Imperative for Target Identification

The discovery of new medicines hinges on understanding the precise molecular interactions between a drug and its biological targets.[4] Drug target identification is the foundational step in this process, defining the mechanism of action and paving the way for rational drug development.[4][5]

1.1 The Dihydropyridine Archetype: Beyond Calcium Channels The DHP class is typified by drugs like nifedipine and amlodipine, which primarily target L-type calcium channels to induce vasodilation, making them effective antihypertensive agents.[6] These are classified as dihydropyridine (DHP) calcium channel blockers, which are distinct from non-DHP blockers (e.g., verapamil, diltiazem) that exhibit more pronounced effects on cardiac conduction.[7][8][9] However, extensive research has revealed that subtle modifications to the DHP core can yield compounds with a surprisingly diverse range of biological activities, including:

-

Mineralocorticoid Receptor Antagonism: Certain DHPs can inhibit the aldosterone-induced activation of the mineralocorticoid receptor, an important target in hypertension and heart failure.[10]

-

T-type Calcium Channel Blockade: Specific DHP analogues show selectivity for T-type over L-type channels, a profile relevant for treating neuropathic pain.[11]

-

Antioxidant Properties: The DHP ring can act as a protector against oxidative stress, a pathological factor in numerous diseases.[12]

-

Multidrug Resistance Reversal: Some DHPs can interact with efflux pumps and other proteins involved in multidrug resistance in cancer.[3]

-

Broad Pharmacological Potential: The DHP scaffold has been associated with anticancer, antimicrobial, anti-inflammatory, and analgesic effects, highlighting its incredible versatility.[1][2]

1.2 Profile of the Investigational Compound this compound (BOPDC) is a novel entity. Its structure, featuring a 4-oxo substitution and a propyl group at the 2-position, distinguishes it from classical L-type calcium channel blockers. These modifications necessitate a de novo investigation into its biological targets, as assumptions based on traditional DHPs may be misleading.

1.3 Rationale for Target Deconvolution For a compound like BOPDC, which may originate from a phenotypic screen (where a desirable effect is observed in cells or an organism without prior knowledge of the target), identifying the molecular target is the most critical bottleneck.[13] Target deconvolution connects the compound's structure to its biological function, enabling mechanism-of-action studies, optimization of potency and selectivity, and prediction of potential side effects.[5]

A Multi-pronged Strategy for Target Identification & Validation

A robust target identification campaign should integrate hypothesis-driven inquiries with unbiased, discovery-oriented methods. This ensures that both predicted and entirely novel targets are explored.

Caption: Overall workflow for target identification and validation of BOPDC.

Unbiased Target Identification: Chemical Proteomics

Chemical proteomics is a powerful, unbiased approach to identify the cellular targets of a bioactive compound.[13][14] Affinity-based protein profiling, where the compound is used as "bait" to capture its binding partners from a cell lysate, is a cornerstone of this strategy.[5][15]

3.1 Experimental Workflow: Affinity-Based Protein Profiling The goal is to immobilize BOPDC on a solid support (e.g., beads) to "pull down" its protein targets from a complex biological mixture.

Caption: Step-by-step workflow for identifying BOPDC targets via affinity proteomics.

3.2 Protocol: Affinity Pull-Down and Mass Spectrometry

Objective: To identify proteins that specifically bind to BOPDC.

Causality: This protocol is designed to isolate specific binding partners by comparing proteins captured by the BOPDC-probe against two critical controls. The "Beads Only" control identifies proteins that bind non-specifically to the matrix, while the "Competition" control identifies true targets, as their binding to the immobilized probe will be outcompeted by the excess free compound.

Methodology:

-

Probe Synthesis: Chemically synthesize an affinity probe. This involves modifying BOPDC with a linker arm terminating in a reactive handle (e.g., an alkyne for click chemistry) or a high-affinity tag like biotin.[15] The linker's attachment point on BOPDC must be carefully chosen to minimize disruption of its native binding interactions.

-

Immobilization: Covalently attach the probe to a solid support, such as sepharose or magnetic beads. For a biotinylated probe, streptavidin-coated beads are used.[15]

-

Lysate Preparation: Prepare a native protein lysate from a therapeutically relevant cell line (e.g., a human cancer cell line if anticancer effects were observed phenotypically).

-

Incubation:

-

Test Sample: Incubate the cell lysate with the BOPDC-immobilized beads.

-

Control 1 (Competition): Pre-incubate the lysate with a high concentration of free, unmodified BOPDC before adding the BOPDC-immobilized beads.

-

Control 2 (Matrix): Incubate the lysate with beads that have been derivatized only with the linker/tag, but not BOPDC.

-

-

Washing: Vigorously wash all bead samples with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer).

-

Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Data Interpretation: True target candidates are proteins that are abundant in the "Test Sample" but significantly reduced or absent in both "Control 1" and "Control 2" samples.

Target Validation: From Hit to Confirmed Target

A list of potential binders from a pull-down experiment is not sufficient; it requires rigorous validation to confirm direct and meaningful interaction in a physiological context.[4][14]

4.1 Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)